Methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]acetate
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Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of 1,2-benzothiazine 2,2-dioxides , which are heterocyclic compounds containing a benzothiazine ring with a dioxo group at positions 2 and 2.
- The compound exhibits potential analgesic properties and has been investigated for its pharmacological activity .
Methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]acetate: CH3COOCH2NHC(SO2)C6H3NOS
.Preparation Methods
Synthetic Routes: One effective synthetic method involves the reaction of lower alkyl esters of with primary or secondary alkyl-, aryl-, or hetarylamines at elevated temperatures.
Reaction Conditions: High-boiling inert solvents are often used in these syntheses, with an optimal solvent volume of 0.5-2 ml per 0.01 mol of the starting ester.
Industrial Production Methods: Information on large-scale industrial production methods for this specific compound is limited, but the synthetic route described above can be adapted for larger-scale production.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable synthetic intermediate for the preparation of more complex molecules.
Biology and Medicine: Its potential analgesic activity makes it relevant for pain management research.
Industry: While industrial applications are limited, its synthesis methodology may find broader use in drug discovery and fine chemical synthesis.
Mechanism of Action
- The exact mechanism by which Methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]acetate exerts its effects remains to be fully elucidated. Further studies are needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: The compound’s 2-sulfo analogs, such as isoxicam and meloxicam, have been important analgesics. represents a novel scaffold with potential advantages.
Similar Compounds: Isoxicam and meloxicam are structurally related compounds that share some features with our target compound.
Properties
IUPAC Name |
methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-16-9(13)6-11-10-7-4-2-3-5-8(7)17(14,15)12-10/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIJHNFFRLCIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=C1C2=CC=CC=C2S(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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